molecular formula C20H25N3O2S B7037040 N'-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-N'-[(3-methoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine

N'-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-N'-[(3-methoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine

Cat. No.: B7037040
M. Wt: 371.5 g/mol
InChI Key: CAAQFAAYKHZPIF-UHFFFAOYSA-N
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Description

N’-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-N’-[(3-methoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine is a complex organic compound that features a furan ring, a thiazole ring, and a dimethylethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-N’-[(3-methoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of a furan derivative with a thioamide under acidic conditions. The resulting intermediate is then reacted with a substituted benzylamine to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction steps. Purification methods such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N’-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-N’-[(3-methoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, dihydrothiazoles, and various substituted derivatives of the original compound .

Scientific Research Applications

N’-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-N’-[(3-methoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-N’-[(3-methoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to biological molecules, enhancing the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-N’-[(3-methoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine is unique due to its combination of furan and thiazole rings, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N'-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-N'-[(3-methoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-22(2)9-10-23(14-16-6-4-7-17(12-16)24-3)15-18-13-21-20(26-18)19-8-5-11-25-19/h4-8,11-13H,9-10,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAQFAAYKHZPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC(=CC=C1)OC)CC2=CN=C(S2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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